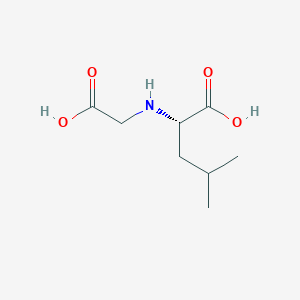
N-(Carboxymethyl)-L-leucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Carboxymethyl)-L-leucine is a derivative of the amino acid leucine, where a carboxymethyl group is attached to the nitrogen atom of the leucine molecule
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(Carboxymethyl)-L-leucine typically involves the reaction of L-leucine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the final product. The reaction conditions generally include maintaining a temperature of around 60-70°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, can further enhance the efficiency and purity of the final product.
化学反応の分析
Types of Reactions: N-(Carboxymethyl)-L-leucine can undergo various chemical reactions, including:
Oxidation: The carboxymethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The carboxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols.
科学的研究の応用
N-(Carboxymethyl)-L-leucine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: It has potential therapeutic applications, including as a drug delivery agent and in the development of new pharmaceuticals.
Industry: this compound is used in the production of biodegradable polymers and as an additive in various industrial processes.
作用機序
The mechanism of action of N-(Carboxymethyl)-L-leucine involves its interaction with specific molecular targets and pathways. The carboxymethyl group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
N-(Carboxymethyl)-L-alanine: Similar structure but with alanine instead of leucine.
N-(Carboxymethyl)-L-valine: Similar structure but with valine instead of leucine.
N-(Carboxymethyl)-L-isoleucine: Similar structure but with isoleucine instead of leucine.
Uniqueness: N-(Carboxymethyl)-L-leucine is unique due to the presence of the leucine side chain, which imparts specific steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.
特性
CAS番号 |
77328-15-5 |
|---|---|
分子式 |
C8H15NO4 |
分子量 |
189.21 g/mol |
IUPAC名 |
(2S)-2-(carboxymethylamino)-4-methylpentanoic acid |
InChI |
InChI=1S/C8H15NO4/c1-5(2)3-6(8(12)13)9-4-7(10)11/h5-6,9H,3-4H2,1-2H3,(H,10,11)(H,12,13)/t6-/m0/s1 |
InChIキー |
GMJKDYXVGSEHNB-LURJTMIESA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)O)NCC(=O)O |
正規SMILES |
CC(C)CC(C(=O)O)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


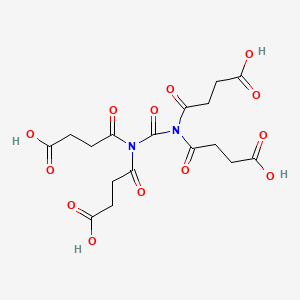
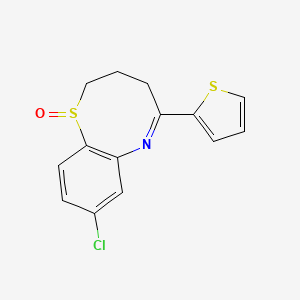
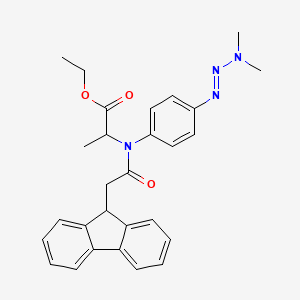

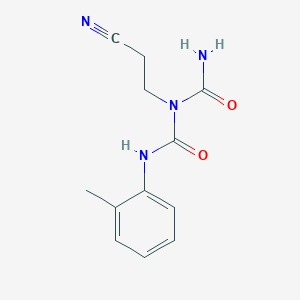
![(5R,5aR,8aR,9R)-9-[3,5-dimethoxy-4-(3-methylbutoxy)phenyl]-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B14445162.png)
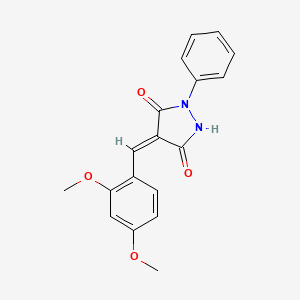
silane](/img/structure/B14445172.png)
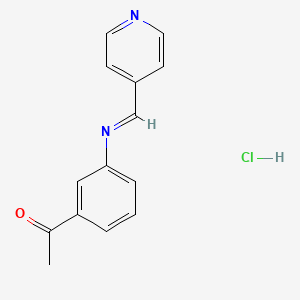
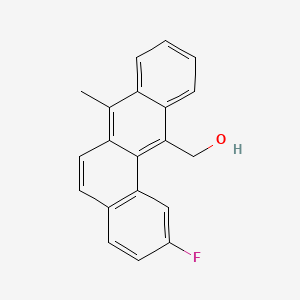
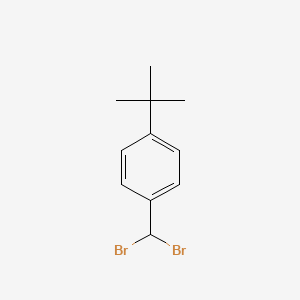
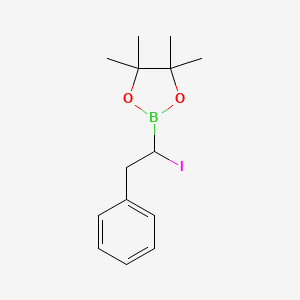

![Acetamide, 2-(diethylamino)-N-[4-(dimethylamino)phenyl]-](/img/structure/B14445213.png)
